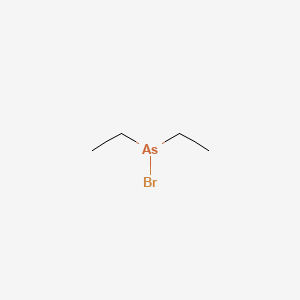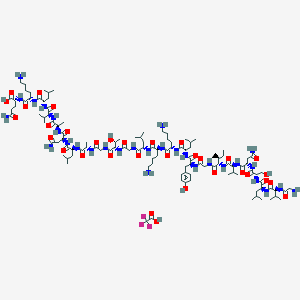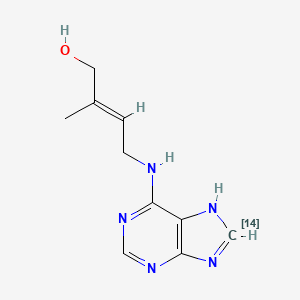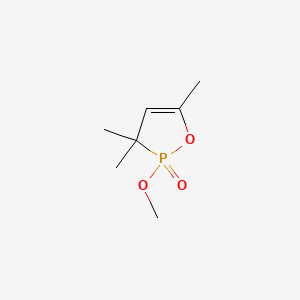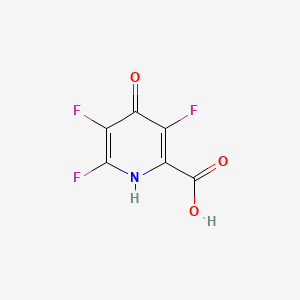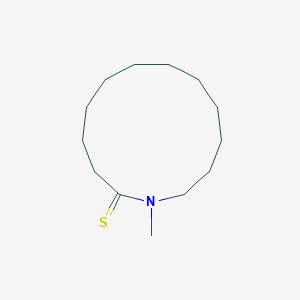
1-Methyl-1-azacyclotridecane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azacyclotridecane-2-thione,1-methyl- is a heterocyclic compound with the molecular formula C13H25NS. It features a 13-membered ring containing nitrogen and sulfur atoms, making it an interesting subject for chemical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azacyclotridecane-2-thione,1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thiocarbonyl compound, followed by cyclization to form the thione ring . The reaction conditions often require the use of solvents like acetone and catalysts such as bromine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Azacyclotridecane-2-thione,1-methyl- may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Azacyclotridecane-2-thione,1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Azacyclotridecane-2-thione,1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial or antifungal agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which Azacyclotridecane-2-thione,1-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azacyclotridecan-2-one: Similar in structure but contains an oxygen atom instead of sulfur.
Imidazolidine-2-thione: A smaller ring structure with similar sulfur and nitrogen atoms.
Thiazolidine: A five-membered ring containing sulfur and nitrogen, used in various pharmaceutical applications
Uniqueness
Azacyclotridecane-2-thione,1-methyl- is unique due to its larger ring size and the presence of both nitrogen and sulfur atoms, which confer distinct chemical and biological properties compared to smaller or oxygen-containing analogs .
Properties
CAS No. |
34949-18-3 |
|---|---|
Molecular Formula |
C13H25NS |
Molecular Weight |
227.41 g/mol |
IUPAC Name |
1-methyl-azacyclotridecane-2-thione |
InChI |
InChI=1S/C13H25NS/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(14)15/h2-12H2,1H3 |
InChI Key |
SABZAHXOWOFTMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCCCCCCCC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


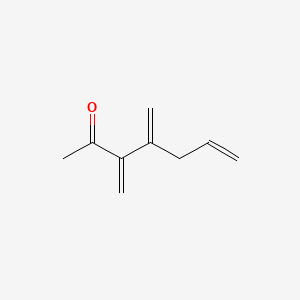
![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)
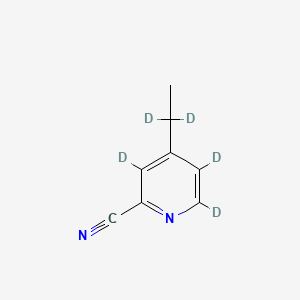
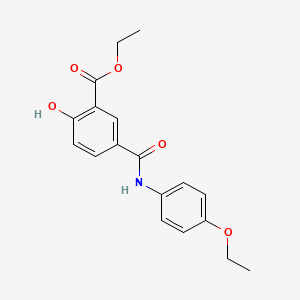

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

